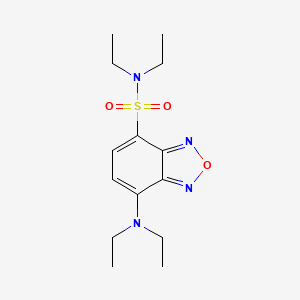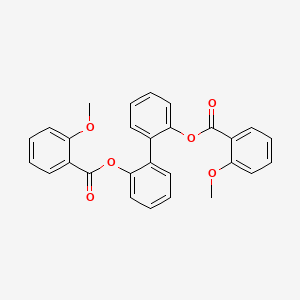![molecular formula C23H23N3O4S B4876890 N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide, also known as MNSA, is a chemical compound that has gained significant attention in the field of scientific research. MNSA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mechanism of Action
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide reduces inflammation and pain in various disease models. Additionally, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-tumor properties, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to reduce oxidative stress and improve mitochondrial function. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its potent inhibition of COX-2, which makes it a valuable tool for studying the role of COX-2 in various disease models. However, one of the limitations of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in animal models of neurodegenerative diseases. Finally, the potential clinical applications of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in the treatment of arthritis, cancer, and neurodegenerative diseases should be investigated further.
Synthesis Methods
The synthesis of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is a complex process that involves several steps. The first step is the preparation of N-(methylsulfonyl)-N-1-naphthylglycine, which is achieved by reacting 1-naphthylamine with methylsulfonyl chloride in the presence of a base. The second step involves the reaction of N-(methylsulfonyl)-N-1-naphthylglycine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine. Finally, the reaction of N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine with allylamine yields N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide.
Scientific Research Applications
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of COX-2 by N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has also been investigated for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-15-24-23(28)19-12-6-7-13-20(19)25-22(27)16-26(31(2,29)30)21-14-8-10-17-9-4-5-11-18(17)21/h3-14H,1,15-16H2,2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQBSEJGSJMONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![3-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876822.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4876834.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![ethyl 3-[5-methyl-2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4876842.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4876846.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)

![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)